1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone
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Overview
Description
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone is an organic compound characterized by the presence of fluorine, bromine, and phenyl groups
Preparation Methods
The synthesis of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol and 4-bromobenzaldehyde.
Reaction Conditions: The key steps involve the protection of hydroxyl groups, formation of ether linkages, and subsequent coupling reactions. Typical reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, leading to the formation of new derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved depend on the specific biological context. For example, in cancer research, the compound may inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone and 1-(4-(4-fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone share structural similarities.
Uniqueness: The presence of both fluorine and bromine atoms in the compound’s structure provides unique chemical properties, such as increased reactivity and potential biological activity.
Properties
Molecular Formula |
C21H16BrFO3 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[4-[(4-fluorophenyl)methoxy]-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H16BrFO3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2 |
InChI Key |
WQHOLQQRIAQQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)Br |
Origin of Product |
United States |
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